molecular formula C21H19N5OS B2632615 N-(2,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide CAS No. 483984-50-5

N-(2,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide

Cat. No.: B2632615
CAS No.: 483984-50-5
M. Wt: 389.48
InChI Key: WJRGVAFGJHTCDV-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidine core linked to a 2,5-dimethylphenyl group via a sulfanyl-acetamide bridge.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c1-14-8-9-15(2)18(10-14)25-19(27)12-28-21-17-11-24-26(20(17)22-13-23-21)16-6-4-3-5-7-16/h3-11,13H,12H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRGVAFGJHTCDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenyl group: This step may involve nucleophilic substitution or coupling reactions.

    Introduction of the dimethylphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.

    Formation of the acetamide linkage: This step typically involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes or as a potential therapeutic agent.

    Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: As a precursor for the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide would depend on its specific molecular targets. Typically, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of receptors, or interference with protein-protein interactions.

Comparison with Similar Compounds

Structural Analogues in Enzyme Inhibition

The compound shares structural motifs with elastase inhibitors reported in International Journal of Molecular Sciences (). Key comparisons include:

Compound Core Structure Substituents Biological Target
N-(2,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide Pyrazolo[3,4-d]pyrimidine 2,5-dimethylphenyl, phenyl, sulfanyl-acetamide Hypothesized kinase/elastase
N-(2-chloro-4-methylphenyl)-2-[[1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]acetamide (Compound 2) Benzimidazole 2-chloro-4-methylphenyl, 3,5-dimethylbenzyl, thio-acetamide Elastase inhibition
2-[[6-chloro-1-[(3,5-dimethylphenyl)methyl]-1H-benzimidazol-2-yl]thio]-N-(2-nitrophenyl)acetamide (Compound 3) Benzimidazole 6-chloro, 3,5-dimethylbenzyl, nitro-phenyl, thio-acetamide Elastase inhibition

Key Observations :

  • The sulfanyl-acetamide linker is conserved across analogs, suggesting its critical role in binding to enzymatic active sites.
  • Substituents like chloro or nitro groups in Compounds 2 and 3 enhance electronic effects or steric bulk, whereas the target compound’s 2,5-dimethylphenyl group may optimize lipophilicity and metabolic stability .

Comparison with Agrochemical Acetamides

highlights acetamide derivatives used as herbicides, differing in substituents but sharing the acetamide backbone:

Compound Substituents Application
2-chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide Chloro, 2,3-dimethylphenyl, isopropyl Herbicide
This compound Pyrazolo-pyrimidine, phenyl, 2,5-dimethylphenyl, sulfanyl-acetamide Research compound

Key Differences :

  • Agrochemical acetamides prioritize chloro and alkyl substituents for soil mobility and weed receptor targeting, while the target compound’s aryl-heterocyclic system suggests a focus on selective bioactivity (e.g., enzyme or receptor inhibition).
  • The sulfanyl group in the target compound may confer redox activity or metal-binding capacity absent in herbicide analogs .

Research Findings and Implications

  • Elastase Inhibition Potential: The conserved sulfanyl-acetamide motif in elastase inhibitors () suggests the target compound could share similar inhibitory mechanisms, though its pyrazolo-pyrimidine core might shift selectivity toward kinases or other NADPH-dependent enzymes.
  • Pharmacokinetic Optimization : The 2,5-dimethylphenyl group likely enhances metabolic stability compared to nitro- or chloro-substituted analogs, reducing toxicity risks .
  • Synthetic Flexibility : The compound’s modular structure allows for derivatization at the pyrimidine or phenyl positions, enabling activity optimization against diverse targets.

Biological Activity

N-(2,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a compound that has been synthesized and studied for its biological activity, particularly in the context of cancer treatment. This compound belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives, which are recognized for their diverse pharmacological properties.

Anticancer Properties

Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant anticancer activity. These compounds have been evaluated for their effects on various cancer cell lines, demonstrating potent cytotoxicity and the ability to inhibit tumor growth.

  • Mechanism of Action :
    • The biological activity of these compounds often involves inhibition of key signaling pathways associated with cancer cell proliferation. For instance, they may act as inhibitors of the epidermal growth factor receptor (EGFR), a critical target in cancer therapy.
    • In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells and disrupt the cell cycle, particularly at the S and G2/M phases, leading to cell death.
  • Case Studies :
    • A study focused on a series of pyrazolo[3,4-d]pyrimidine derivatives found that compound 12b exhibited an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form (EGFR T790M) . This highlights its potential as a selective anticancer agent.
    • Another derivative demonstrated significant cytotoxic effects across multiple cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer), with varying degrees of potency .

Pharmacological Profile

Compound Cell Line IC50 (µM) Mechanism
12bA5498.21EGFR Inhibitor
12bHCT11619.56EGFR Inhibitor
5iMCF-70.3Dual EGFR/VGFR2 Inhibitor

Molecular Docking Studies

Molecular docking studies have been performed to elucidate the binding interactions between these compounds and their target proteins. The results suggest that the structural features of pyrazolo[3,4-d]pyrimidines allow them to mimic ATP, facilitating competitive inhibition at kinase domains .

Additional Biological Activities

Beyond anticancer effects, pyrazolo[3,4-d]pyrimidine derivatives have also shown:

  • Antiparasitic and Antifungal Activities : Some derivatives have been reported to possess antiparasitic effects against various pathogens.
  • Antimicrobial Properties : Certain compounds demonstrated significant antimicrobial activity against a range of bacterial strains .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dimethylphenyl)-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide, and how can intermediates be optimized for yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution between pyrazolo[3,4-d]pyrimidin-4-yl thiol derivatives and α-chloroacetamide intermediates. Key steps include:

  • Intermediate preparation : React 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-thiol with chloroacetyl chloride under basic conditions (e.g., K₂CO₃ in DMF) to form the sulfanyl-acetyl intermediate .
  • Coupling reaction : React the intermediate with 2,5-dimethylaniline in the presence of a coupling agent (e.g., DCC or EDC) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization (ethanol/water) to achieve >95% purity .
    • Yield optimization : Monitor reaction kinetics via TLC and adjust stoichiometric ratios (e.g., 1.2:1 thiol:chloroacetyl chloride) to minimize byproducts .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Spectroscopy :

  • ¹H/¹³C NMR : Confirm regiochemistry of the pyrazolo[3,4-d]pyrimidine core and acetamide linkage (e.g., δ 2.2–2.4 ppm for dimethylphenyl groups; δ 8.1–8.3 ppm for pyrimidine protons) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 447.12) .
    • Chromatography :
  • HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) and retention time consistency .

Q. How can researchers assess the compound’s solubility and stability under physiological conditions?

  • Solubility : Perform shake-flask experiments in PBS (pH 7.4) and DMSO, followed by UV-Vis quantification. LogP calculations (e.g., ~3.5 via ChemDraw) predict moderate lipophilicity, requiring co-solvents like cyclodextrins for in vitro assays .
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitoring to detect hydrolysis of the sulfanyl-acetamide bond .

Q. What initial biological screening assays are appropriate for evaluating its bioactivity?

  • Antimicrobial : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria) .
  • Enzyme inhibition : Fluorescence-based assays targeting kinases or carbonic anhydrases (IC₅₀ determination at 10–100 µM) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s pharmacological profile?

  • Key modifications :

  • Pyrimidine core : Introduce electron-withdrawing groups (e.g., -NO₂ at position 6) to enhance binding affinity to ATP-binding pockets .
  • Sulfanyl linker : Replace sulfur with sulfone (-SO₂-) to improve metabolic stability (see similar compounds in ).
    • Data-driven optimization : Use multivariate analysis to correlate substituent electronegativity with IC₅₀ values .

Q. What strategies resolve contradictions between in vitro activity and cytotoxicity data?

  • Orthogonal assays : Compare cytotoxicity (MTT assay in HEK293 cells) with target-specific activity (e.g., kinase selectivity profiling). For example, a compound may show potent enzyme inhibition (IC₅₀ = 1 µM) but high cytotoxicity (CC₅₀ = 5 µM), suggesting off-target effects .
  • Mitigation : Introduce hydrophilic groups (e.g., -OH or -COOH) to reduce membrane permeability and off-target binding .

Q. Which computational methods are suitable for predicting binding modes and pharmacokinetic properties?

  • Docking studies : Use AutoDock Vina to model interactions with carbonic anhydrase IX (PDB ID: 3IAI). Key interactions include hydrogen bonding between the acetamide carbonyl and Thr199 .
  • ADMET prediction : SwissADME predicts moderate BBB permeability (BBB score = 0.45) and CYP3A4 metabolism .

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